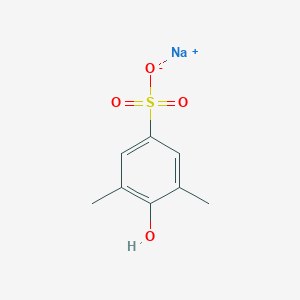
Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate, also known as HDMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HDMS is a white crystalline powder with a molecular weight of 264.28 g/mol. It is soluble in water and ethanol, and its chemical formula is C8H9NaO4S.
Mécanisme D'action
The mechanism of action of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate is not well understood. However, it is believed that Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate reacts with the amino and hydroxyl groups of the analyte molecules, forming stable adducts that can be detected by mass spectrometry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate. However, studies have shown that Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate is relatively non-toxic and does not cause any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate in lab experiments is its ability to derivatize a wide range of analyte molecules, including amino acids, peptides, and proteins. Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate also has a high degree of stability, which makes it suitable for use in various analytical techniques. However, one of the limitations of using Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate is its relatively low reactivity towards some analyte molecules, which can result in incomplete derivatization.
Orientations Futures
There are several future directions for the research on Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate. One potential area of research is the development of new derivatizing agents that can improve the sensitivity and selectivity of mass spectrometry analysis. Another potential area of research is the investigation of the potential applications of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate in drug delivery and biomedical imaging. Furthermore, the use of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate as a surface modifier for the synthesis of hydrophobic coatings can be explored further for potential applications in various fields of materials science.
Méthodes De Synthèse
The synthesis of Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate can be achieved through the reaction of 4-hydroxy-3,5-dimethylbenzenesulfonyl chloride with sodium hydroxide. The reaction yields Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate as a sodium salt, which can be further purified through recrystallization.
Applications De Recherche Scientifique
Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been found to have potential applications in various fields of science. In the field of analytical chemistry, Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been used as a derivatizing agent for the analysis of amino acids, peptides, and proteins by mass spectrometry. In the field of materials science, Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been used as a surface modifier for the synthesis of hydrophobic coatings on various surfaces. In the field of biotechnology, Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate has been used as a stabilizing agent for the immobilization of enzymes and proteins on various substrates.
Propriétés
Numéro CAS |
15205-65-9 |
|---|---|
Nom du produit |
Sodium 4-hydroxy-3,5-dimethylbenzenesulphonate |
Formule moléculaire |
C8H9NaO4S |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
sodium;4-hydroxy-3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O4S.Na/c1-5-3-7(13(10,11)12)4-6(2)8(5)9;/h3-4,9H,1-2H3,(H,10,11,12);/q;+1/p-1 |
Clé InChI |
SOTZTDVEALQINY-UHFFFAOYSA-M |
SMILES isomérique |
CC1=CC(=CC(=C1O)C)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=CC(=CC(=C1O)C)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=CC(=CC(=C1O)C)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
15205-65-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



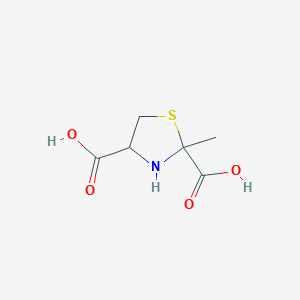

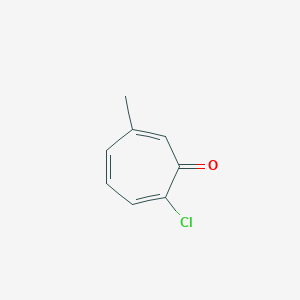

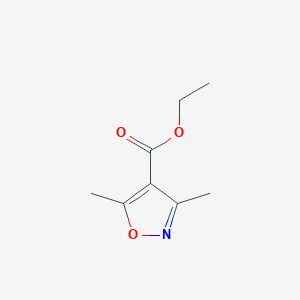
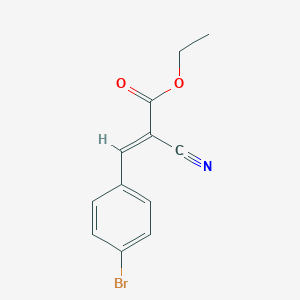

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)

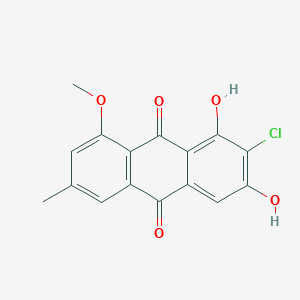

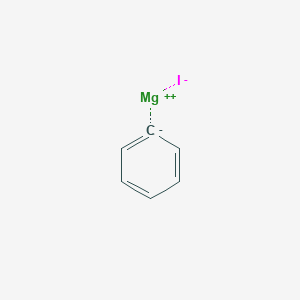

![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)